molecular formula C12H23NO3 B3093821 Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate CAS No. 1249774-15-9

Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate

Cat. No. B3093821
CAS RN: 1249774-15-9
M. Wt: 229.32 g/mol
InChI Key: JZSNIRHFBXQBTF-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1249774-15-9 . It has a molecular weight of 229.32 . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl 2-(3-hydroxypropyl)-1-pyrrolidinecarboxylate . The InChI code is 1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-4-6-10(13)7-5-9-14/h10,14H,4-9H2,1-3H3 .

Scientific Research Applications

Chemical Properties and Storage

“Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 1249774-15-9 . It has a molecular weight of 229.32 . This compound is typically stored at room temperature and is available in liquid form .

Stability to Reduction

Pyrrolidine nitroxides with four bulky alkyl substituents adjacent to the N–O group are known for their high resistance to bioreduction . The 3,4-unsubstituted 2-tert-butyl-2-ethylpyrrolidine-1-oxyls were prepared from the corresponding 2-tert-butyl-1-pyrroline-1-oxides . The new nitroxides showed excellent stability to reduction with ascorbate with no evidence for additional large hyperfine couplings in the EPR spectra .

Synthesis of Wortmannilactone C

Tert-butyl 3-hydroxypropionate, a similar compound to “Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate”, is a key starting material for the synthesis of wortmannilactone C . Wortmannilactone C is a natural product with potential biological activities.

Preparation of Metal-Fullerene Frameworks (MFFs)

Tert-butyl 3-hydroxypropionate can also be used to prepare three-dimensional metal-fullerene frameworks (MFFs) . MFFs are a type of material with unique properties that make them useful in various applications, including energy storage and catalysis.

Biological Activities

Derived compounds have shown a wide spectrum of biological activities such as antibacterial , antifungal , anticancer , antiparasitic , antihistamine , and antidepressive activities .

EPR Measurements Inside Living Cells

Sterically shielded nitroxides demonstrated much higher stability against chemical reduction to diamagnetic compounds with components of biological systems then their tetramethyl analogs did . The advantage of these reduction-resistant radicals over conventional tetramethyl-substituted nitroxides is especially obvious when they are used for EPR measurements inside living cells .

Functional Imaging Using MRI or EPRI Techniques

Pyrrolidine nitroxides with four ethyl groups (or three ethyl and one tert-butyl group) in the nearest environment of the nitroxide moiety demonstrated the highest resistance to reduction . These reduction-resistant radicals are especially useful in vivo for functional imaging using MRI or EPRI techniques .

Reduction Kinetics Study

The study of reduction kinetics is another application of “Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate”. The resistance to reduction of these compounds can be used to study the kinetics of reduction reactions .

properties

IUPAC Name

tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-4-6-10(13)7-5-9-14/h10,14H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSNIRHFBXQBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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